molecular formula C10H6N2O4 B3060557 5-Nitroquinoline-2-carboxylic acid CAS No. 525-47-3

5-Nitroquinoline-2-carboxylic acid

Cat. No.: B3060557
CAS No.: 525-47-3
M. Wt: 218.17 g/mol
InChI Key: PHELEJSJZGCLEJ-UHFFFAOYSA-N
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Description

5-Nitroquinoline-2-carboxylic acid is a nitrogen-containing heterocyclic aromatic compound. It is a derivative of quinoline, which is a fundamental structure in many biologically active molecules. The presence of a nitro group at the 5-position and a carboxylic acid group at the 2-position makes this compound unique and significant in various chemical and biological applications.

Scientific Research Applications

5-Nitroquinoline-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a precursor for drug development, particularly in the synthesis of quinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

According to one source, the safety signal word for 5-Nitroquinoline-2-carboxylic acid is “Warning”. The hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

Future Directions

Quinoline and its derivatives, including 5-Nitroquinoline-2-carboxylic acid, continue to be a major focus in the field of medicinal chemistry due to their versatile applications. There is a growing interest in developing greener and more sustainable chemical processes for the synthesis of these compounds . Furthermore, there is ongoing research into the synthesis of bioactive compounds anchored with heterocyclic compounds in different classes that have pharmacological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-nitroquinoline-2-carboxylic acid typically involves the nitration of quinoline derivatives followed by oxidation. One common method includes the nitration of 2-methylquinoline to produce a mixture of isomeric nitroquinolines, followed by the oxidation of the methyl group to a carboxylic acid . The reaction conditions often involve the use of strong acids like sulfuric acid and oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods: Industrial production methods for this compound may involve large-scale nitration and oxidation processes. These methods are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 5-Nitroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong conditions.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo electrophilic and nucleophilic substitution reactions, particularly at the positions adjacent to the nitro and carboxylic acid groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed:

    Reduction: 5-Aminoquinoline-2-carboxylic acid.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Comparison with Similar Compounds

    Quinoline-2-carboxylic acid: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Aminoquinoline-2-carboxylic acid: The amino group provides different reactivity and biological activity compared to the nitro group.

    8-Nitroquinoline-2-carboxylic acid: The nitro group at the 8-position affects the compound’s reactivity and biological properties differently.

Uniqueness: 5-Nitroquinoline-2-carboxylic acid is unique due to the specific positioning of the nitro and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound in various research and industrial applications .

Properties

IUPAC Name

5-nitroquinoline-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2O4/c13-10(14)8-5-4-6-7(11-8)2-1-3-9(6)12(15)16/h1-5H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHELEJSJZGCLEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40200502
Record name 5-Nitroquinaldic acid
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Molecular Weight

218.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

525-47-3
Record name 5-Nitro-2-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=525-47-3
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Record name 5-Nitroquinaldic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-NITROQUINALDIC ACID
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5339
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Record name 5-Nitroquinaldic acid
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Record name 5-nitroquinoline-2-carboxylic acid
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Record name 5-NITROQUINALDIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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